

Technical Support Center: Ammonium O,O-Dimethyl Dithiophosphate Selectivity Guide

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Compound of Interest

Compound Name: *Ammonium O,O-dimethyl dithiophosphate*

CAS No.: 1066-97-3

Cat. No.: B143423

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Introduction: The Selectivity Paradox

Ammonium O,O-dimethyl dithiophosphate (DDA) is a specialized "short-chain" collector. Unlike aggressive xanthates or longer-chain dithiophosphates (like dibutyl or diisobutyl), DDA sacrifices raw collecting power for precision.

In a mixed sulfide system (e.g., Chalcopyrite/Pyrite or Galena/Pyrite), the primary challenge is inadvertent activation.^[1] Pyrite (

) is naturally hydrophilic but becomes hydrophobic through two main mechanisms:

- Dixanthogen formation (if xanthates are present).
- Cationic Activation (adsorption of

or

ions on the pyrite surface).

This guide addresses how to leverage DDA's unique chemistry to reject pyrite while maintaining recovery of valuable sulfides.

Module 1: Reagent Chemistry & Thermodynamics

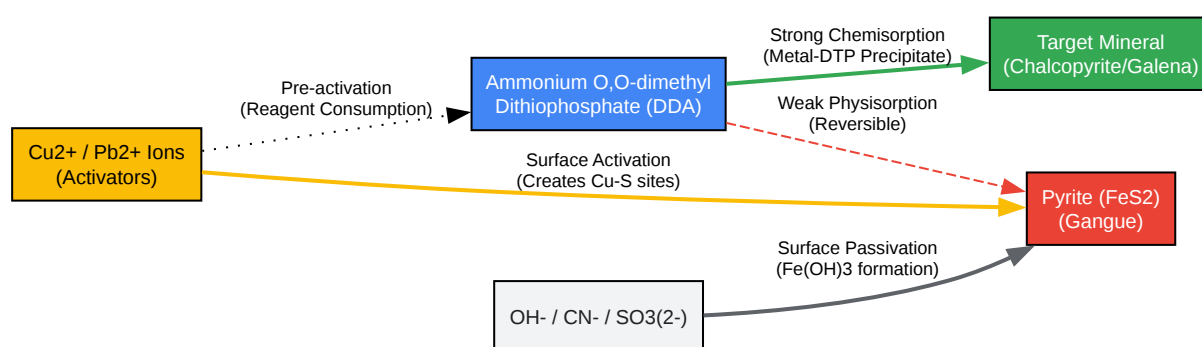
The "Dimethyl" Advantage

The selectivity of DDA stems from its molecular structure. The short methyl chains () render the collector less hydrophobic than its ethyl or butyl counterparts.

- High Critical pH: DDA requires a lower pH to adsorb on copper/lead sulfides but a much lower pH to adsorb on pyrite compared to xanthates. This creates a wider "Selectivity Window."
- Stability: Unlike xanthates, DDA does not decompose rapidly in acidic pulps, allowing for flotation in slightly acidic circuits where pyrite depression is naturally easier (if not activated).

Mechanism of Action Diagram

The following diagram illustrates the competitive adsorption landscape at the mineral surface.



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Caption: Competitive adsorption pathways. Note that Cu-activation (Yellow) bridges the gap, allowing DDA to attach to Pyrite. Effective depression requires blocking this pathway.

Module 2: Troubleshooting & FAQs

This section addresses specific scenarios encountered in the lab or plant.

Scenario A: "My Pyrite recovery is >20% despite using DDA."

Q1: Is your pyrite "Activated"? Diagnosis: If your ore contains secondary copper minerals (chalcocite, covellite) or if you recirculate process water, dissolved

ions are likely coating your pyrite, making it behave like chalcopyrite. Solution:

- Chelation: Add EDTA during conditioning (Lab only) to verify if Cu-ions are the cause.
- Precipitation: In plant trials, add Sodium Sulfide () or Sodium Metabisulfite (MBS) before the collector. This precipitates Cu ions or reduces the surface potential, stripping the activation layer.

Q2: Are you overdosing? Diagnosis: DDA is selective at starvation levels. Excess reagent will eventually adsorb on pyrite through non-specific interaction. Solution: Perform a dosage curve.

- Standard Range: 10–30 g/t.
- Warning Sign: If you need >50 g/t to float your target, your pulp chemistry is wrong (e.g., pH too high for the target, or slime coating). Do not just add more DDA; add a hydrocarbon oil (kerosene) as an extender instead to boost target hydrophobicity without feeding the pyrite.

Scenario B: "Target mineral recovery is too low (<80%)."

Q3: Is the chain length too short for your particle size? Diagnosis: Dimethyl dithiophosphate is a weak collector. It may struggle to float coarse composite particles (>100 µm). Solution:

- Blend Strategy: Do not switch completely. Create a blend: 80% DDA / 20% Potassium Amyl Xanthate (PAX). Add the PAX after the DDA conditioning. The DDA occupies the high-energy sites on the valuable mineral, while the PAX provides the "kick" for coarse particles.

Q4: Is the pH too high? Diagnosis: While DDA is stable, its adsorption on Galena drops significantly above pH 11.0 due to competition with

. Solution: Lower pH to 9.0–9.5. If pyrite floats at this pH, use a specific depressant (Cyanide or Dextrin) rather than relying solely on pH.[2]

Module 3: Experimental Protocols

Protocol 1: The "Selectivity Window" Determination

Objective: Define the operational pH range where Target Recovery > 85% and Pyrite Recovery < 10%.

Reagents:

- **Ammonium O,O-dimethyl dithiophosphate** (1% solution, fresh).
- NaOH and
for pH adjustment.
- MIBC (Frother).

Workflow:

- Grinding: Grind 1kg ore to
.
- Desliming: (Optional but recommended for mechanism study) Decant fines <10 µm.
- Conditioning (Stage 1): Adjust pH to 8.0. Add DDA (20 g/t). Condition 2 mins.
- Float 1: Collect concentrate for 3 mins.
- Stepwise pH: Return pulp to cell. Increase pH to 9.0. Add DDA (5 g/t). Float.
- Repeat: Increase pH to 10.0, 11.0, 12.0.
- Assay: Analyze Fe and Target Metal (Cu/Pb) in each concentrate.

Data Interpretation:

| pH Level | Target Rec. (%) | Pyrite Rec.[1] [2][3][4][5][6] [7][8] (%) | Selectivity Index (SI)* | Action |
|----------|-----------------|---|----------------------------|-------------------------------|
| 8.0 | 92% | 45% | 2.0 | Too Acidic (Pyrite active) |
| 9.0 | 90% | 25% | 3.6 | Moderate |
| 10.0 | 88% | 8% | 11.0 | Optimal Zone |

| 11.0 | 65% | 2% | 32.5 | Target Depressed |

Protocol 2: Deactivation of Copper-Activated Pyrite

Use this when processing complex Cu-Zn-Fe ores.

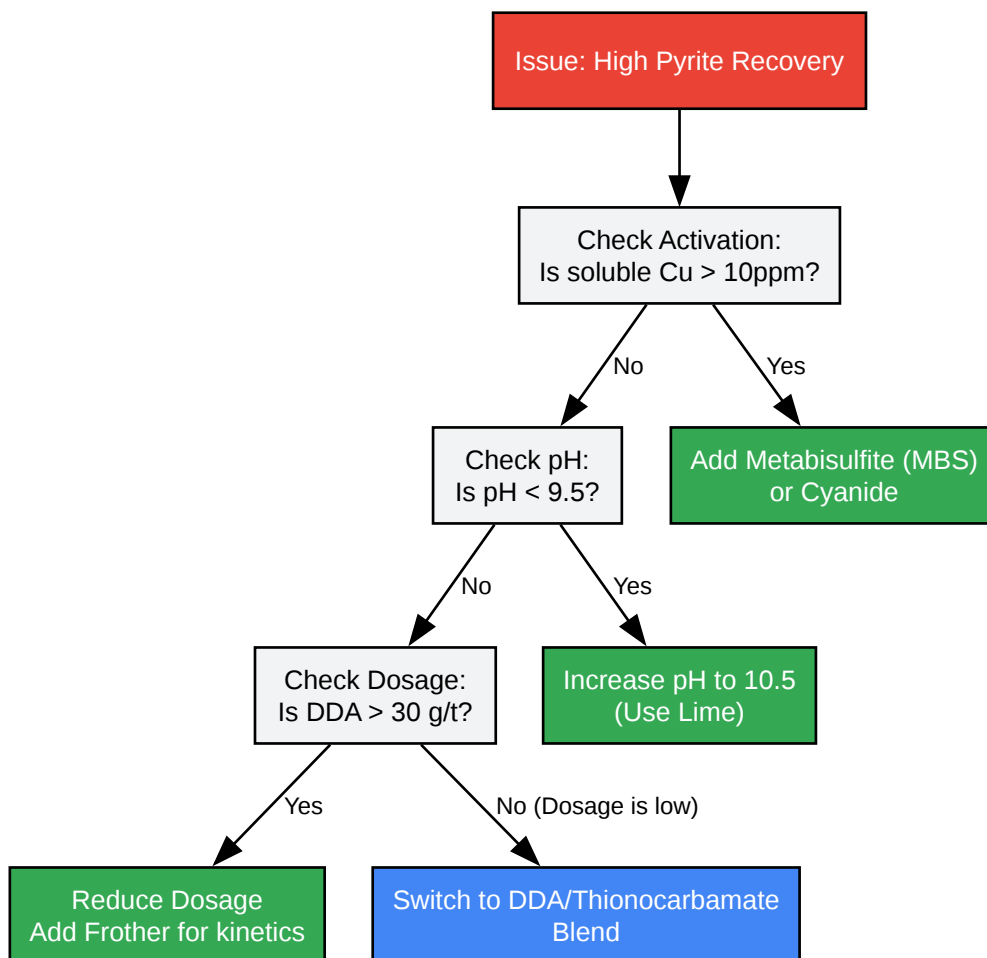
Logic: Dithiophosphates cannot distinguish between Chalcopyrite and Cu-activated Pyrite. You must strip the Cu.

Step-by-Step:

- Grind: Natural pH.[6]
- Deactivation Stage: Add Sodium Metabisulfite (MBS) @ 200–500 g/t.
- Aeration: Condition with air ON for 5 minutes.
 - Why? MBS + Oxygen creates sulfite radicals that strip Cu from pyrite and oxidize the pyrite surface to hydrophilic Iron Hydroxide ().
- Collector Addition: Add DDA (15 g/t).
- Flotation: Float immediately.

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose selectivity failure.



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Caption: Diagnostic logic for resolving high pyrite recovery in DDA flotation circuits.

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